molecular formula C10H9NO3S B1302482 Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate CAS No. 90924-54-2

Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate

Cat. No. B1302482
CAS RN: 90924-54-2
M. Wt: 223.25 g/mol
InChI Key: YPIUQIUZEYMWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate” is a chemical compound with the linear formula C10H9NO3S . It’s typically a white to orange to green powder or crystal .


Molecular Structure Analysis

The molecular structure of “Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate” can be represented by the SMILES string CCOC(=O)c1cc(on1)-c2cccs2 .


Physical And Chemical Properties Analysis

“Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate” is a white to orange to green powder or crystal .

Scientific Research Applications

Pharmacological and Chemical Properties

  • Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, closely related to the queried compound, has been studied for various pharmacological applications. It has been converted into different derivatives, including ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its bromo-derivatives, showing potential in preliminary pharmacological studies (Chapman et al., 1971).

Synthesis and Chemical Reactions

  • The compound has been used in synthesizing N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea, displaying good inhibitory activity against certain species in preliminary biological tests (Liang Fu-b, 2014).
  • A study focusing on Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, another closely related compound, highlighted its structure and molecular interactions, including C–H…π intermolecular interactions and energy frameworks analysis (Madan Kumar et al., 2020).

Biological Activities

  • Novel thiophene-containing compounds like Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate have been synthesized, showing significant anticancer, antibacterial, antiviral, and antioxidant activity. These compounds have been used to create a variety of heterocyclic compounds (Mabkhot et al., 2017).
  • The compound was also involved in the synthesis of various derivatives, like ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which exhibited significant antimicrobial activity in a study (Spoorthy et al., 2021).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-13-10(12)7-6-8(14-11-7)9-4-3-5-15-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIUQIUZEYMWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372553
Record name Ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate

CAS RN

90924-54-2
Record name Ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate
Reactant of Route 2
Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate
Reactant of Route 6
Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate

Citations

For This Compound
5
Citations
XD Wang, LH Zhu, P Liu, XY Wang… - The Journal of …, 2019 - ACS Publications
A novel copper-catalyzed [3 + 2] cycloaddition reaction of alkynes with nitrile oxides generated in situ from the coupling reaction of copper carbene and nitroso radical has been …
Number of citations: 38 pubs.acs.org
XW Zhang, XL He, N Yan, HX Zheng… - The Journal of Organic …, 2020 - ACS Publications
A facile oxidative heterocyclization of commercially available amines and tert-butyl nitrite with alkynes or alkenes leading to isoxazoles or isoxazolines is described. The unprecedented …
Number of citations: 16 pubs.acs.org
M Kato, TW Han, S Xie, K Shi, X Du, LC Wu, H Mirzaei… - Cell, 2012 - cell.com
Eukaryotic cells contain assemblies of RNAs and proteins termed RNA granules. Many proteins within these bodies contain KH or RRM RNA-binding domains as well as low complexity …
Number of citations: 944 www.cell.com
TW Han - 2012 - utswmed-ir.tdl.org
Asymmetric RNA localization is a mechanism by which a cell can spatially and temporally regulate the translation of RNAs. This mechanism is essential for many developmental …
Number of citations: 3 utswmed-ir.tdl.org
C Bracken, M Baumann - The Journal of Organic Chemistry, 2020 - ACS Publications
A continuous flow process is presented, which directly converts isoxazoles into their oxazole counterparts via a photochemical transposition reaction. This results in the first reported …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.